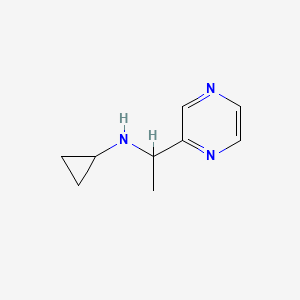

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

CAS No.:

Cat. No.: VC13441166

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3 |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | N-(1-pyrazin-2-ylethyl)cyclopropanamine |

| Standard InChI | InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3 |

| Standard InChI Key | YALHAMIDHHOUIO-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)NC2CC2 |

| Canonical SMILES | CC(C1=NC=CN=C1)NC2CC2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

-

Cyclopropane ring: A strained three-membered carbocycle contributing to conformational rigidity.

-

Ethylamine linker: Connects the cyclopropane to the pyrazine ring.

-

Pyrazine heterocycle: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π interactions .

Molecular Formula: C₉H₁₃N₃

Molecular Weight: 163.22 g/mol

SMILES: CC(NC1CC1)C2=NC=CN=C2

Physical and Chemical Properties

Synthesis and Optimization

Synthetic Routes

N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine is synthesized via multi-step strategies:

-

Cyclopropane Introduction: Cyclopropylamine (CAS 765-30-0) reacts with bromoethylpyrazine under nucleophilic substitution conditions .

-

Reductive Amination: Pyrazine-2-carbaldehyde undergoes reductive amination with cyclopropylamine derivatives .

Key Challenges:

-

Steric hindrance from the cyclopropane ring necessitates optimized reaction temperatures (e.g., 40–60°C) .

-

Purification requires chromatography due to byproduct formation .

Structural Analogues

Modifications to the pyrazine or cyclopropane moieties yield derivatives with enhanced bioactivity:

| Derivative | Modification | Biological Target |

|---|---|---|

| Vanin-1 Inhibitors | Pyrazine replaced with pyrimidine | Vanin-1 enzyme |

| Antiviral Agents | Cyclopropane substituted with halogens | CHIKV nsP2 protease |

Biological and Pharmaceutical Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against Vanin-1, a pantetheinase involved in oxidative stress and inflammation :

-

Mechanism: Competes with pantetheine for the enzyme’s active site, reducing cysteamine production .

-

Therapeutic Potential:

Antiviral Activity

Derivatives demonstrate efficacy against Chikungunya virus (CHIKV) by targeting nsP2 protease :

Anticancer Properties

Imidazole-pyrazine analogues inhibit tumor cell proliferation via JAK/STAT signaling :

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | 2 | Wear protective gloves/clothing |

| Eye Irritation | 2A | Use face shields |

| Respiratory Irritation | 3 | Use in well-ventilated areas |

Future Directions

Drug Development

-

Optimization: Enhance solubility via PEGylation or prodrug strategies .

-

Targeted Delivery: Nanoparticle encapsulation to improve bioavailability .

Mechanistic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume